Fmoc-N-Me-D-Leu-OH
Overview
Description
Fmoc-N-Me-D-Leu-OH, also known as Fmoc-N-methyl-D-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group attached to the nitrogen atom of the leucine residue. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions .
Mechanism of Action
Target of Action
Fmoc-N-Me-D-Leu-OH, also known as Fmoc-N-methyl-D-leucine or Fmoc-D-MeLeu-OH, is a derivative of the amino acid leucine . It is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . The primary target of this compound is the amine group of amino acids, which it protects during the peptide synthesis process .
Mode of Action
The Fmoc group in this compound acts as a protecting group for the amine at the N-terminus in SPPS . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved with this compound is peptide synthesis, specifically SPPS . The Fmoc group protects the amine group during the coupling of amino acids, preventing unwanted side reactions . Once the desired peptide chain is formed, the Fmoc group is removed, allowing for further elongation of the peptide or for the finished peptide to be cleaved from the resin .
Pharmacokinetics
For instance, its solubility in common solvents like DMF is important for its application in SPPS .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine group during synthesis, it prevents side reactions and ensures the correct peptide sequence is obtained .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction is typically carried out in an organic solvent like DMF . The temperature of the reaction can also influence the rate of Fmoc deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-D-Leu-OH typically involves the protection of the amino group of D-leucine with the Fmoc group. This can be achieved by reacting D-leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or diisopropylethylamine (DIEA). The methylation of the nitrogen atom is then carried out using methyl iodide or a similar methylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-D-Leu-OH primarily undergoes reactions typical of amino acids and their derivatives. These include:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to expose the free amine group for further reactions.
Coupling Reactions: The free amine group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents such as HATU or DIC.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (20%) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (diisopropylcarbodiimide) are used for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are used in various biochemical and pharmaceutical applications .
Scientific Research Applications
Chemistry
Fmoc-N-Me-D-Leu-OH is extensively used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it a preferred choice for solid-phase peptide synthesis .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine
Peptides synthesized using this compound are investigated for their therapeutic potential in treating various diseases, including cancer, infectious diseases, and metabolic disorders .
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic agents .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-Me-L-Leu-OH: The L-isomer of Fmoc-N-Me-D-Leu-OH, used in similar applications but with different stereochemistry.
Fmoc-N-Me-Val-OH: Another N-methylated amino acid derivative used in peptide synthesis.
Fmoc-N-Me-Ala-OH: Used for introducing N-methyl alanine residues in peptides.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and the presence of both the Fmoc protecting group and the N-methyl group.
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJQSIPFDWLNDC-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427131 | |
Record name | Fmoc-N-methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103478-63-3 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103478-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-N-methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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